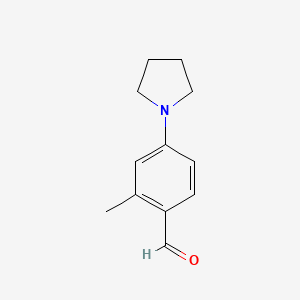

2-Methyl-4-pyrrolidin-1-yl-benzaldehyde

Descripción

Contextualization within Substituted Benzaldehyde (B42025) and Pyrrolidine (B122466) Chemistry

Substituted benzaldehydes are a cornerstone of organic synthesis, serving as pivotal intermediates in the creation of a vast array of more complex molecules. The aldehyde functional group is highly reactive and participates in a multitude of chemical transformations, including nucleophilic addition, condensation reactions, and oxidations. rsc.org The presence of other substituents on the benzene (B151609) ring, such as the methyl group in the case of the title compound, can influence the reactivity of the aldehyde and provide steric and electronic effects that are crucial for directing the outcome of chemical reactions.

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. nih.gov Its incorporation into drug candidates can significantly impact their physicochemical properties, such as solubility, lipophilicity, and metabolic stability. nih.gov The pyrrolidine moiety is found in numerous natural products and FDA-approved drugs, where it often plays a critical role in binding to biological targets. nih.gov The combination of the reactive benzaldehyde and the pharmacologically significant pyrrolidine ring in one molecule makes 2-Methyl-4-pyrrolidin-1-yl-benzaldehyde a compound of considerable scientific interest.

Significance as a Research Compound and Synthetic Precursor

The primary significance of this compound in a research context lies in its role as a versatile building block. Its aldehyde group provides a reactive handle for the construction of larger, more complex molecular architectures. This is particularly relevant in the field of drug discovery, where the synthesis of novel compounds for biological screening is a constant endeavor.

While specific, publicly available research detailing the direct synthesis and extensive applications of this compound is still emerging, its structural similarity to other 4-aminobenzaldehyde (B1209532) derivatives suggests its utility as a precursor for a variety of bioactive molecules. For instance, compounds with a similar 4-(pyrrolidin-1-ylmethyl)benzaldehyde (B1602913) core have been identified as important intermediates for the development of small molecule anticancer drugs. atlantis-press.comconsensus.appatlantis-press.com

Furthermore, the general class of pyrrolidine derivatives has been explored for the development of inhibitors for enzymes such as acetyl-CoA carboxylase (ACC), which are targets for metabolic diseases. google.com The synthesis of various substituted pyrrolidines is a key step in the development of these potential therapeutic agents. The potential synthetic pathway to this compound could involve the reaction of 4-fluoro-2-methylbenzaldehyde (B1304903) with pyrrolidine, a common method for the synthesis of N-aryl pyrrolidines. Another possible route is the formylation of the corresponding 2-methyl-4-(pyrrolidin-1-yl)benzene. The synthesis of the related compound, 4-Amino-2-methyl-benzaldehyde, has been documented, which could serve as a precursor to the title compound through N-alkylation with 1,4-dibromobutane. chemicalbook.com

The investigation of compounds like this compound is driven by the continuous search for new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles for various therapeutic targets, including protein kinases, which are often implicated in cancer and inflammatory diseases. nih.goved.ac.uk

Propiedades

IUPAC Name |

2-methyl-4-pyrrolidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-10-8-12(5-4-11(10)9-14)13-6-2-3-7-13/h4-5,8-9H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXOJINLHPFVAAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCCC2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359323 | |

| Record name | 2-methyl-4-pyrrolidin-1-ylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84754-31-4 | |

| Record name | 2-methyl-4-pyrrolidin-1-ylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Methyl 4 Pyrrolidin 1 Yl Benzaldehyde

Retrosynthetic Analysis of 2-Methyl-4-pyrrolidin-1-yl-benzaldehyde

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For this compound, two primary disconnections are logically considered.

C–N Bond Disconnection: The most straightforward disconnection is at the bond between the aromatic ring and the pyrrolidine (B122466) nitrogen. This suggests a reaction between a 2-methyl-4-substituted-benzaldehyde and pyrrolidine. The substituent at the 4-position must be a suitable leaving group, typically a halogen like fluorine or chlorine, to facilitate a nucleophilic aromatic substitution (SNAr) reaction. This approach is attractive due to its directness.

C–C (Formyl Group) Disconnection: An alternative disconnection involves the formyl group (–CHO). This implies a late-stage formylation of a 3-methyl-1-(pyrrolidin-1-yl)benzene precursor. This strategy requires a robust method to introduce the aldehyde group onto the pre-formed aminobenzene ring, which can be challenging but offers flexibility if the corresponding aniline (B41778) is more readily accessible.

These primary disconnections form the basis for the targeted synthetic routes discussed below.

Targeted Synthetic Routes for this compound

Based on the retrosynthetic analysis, several distinct synthetic strategies can be employed to construct the target molecule.

Nucleophilic Aromatic Substitution Approaches on Halogenated Benzaldehydes

The most common and direct route to this compound is the nucleophilic aromatic substitution (SNAr) reaction. researchgate.netnih.gov This method involves the reaction of pyrrolidine with a 2-methylbenzaldehyde (B42018) bearing a halogen at the 4-position.

The reaction typically proceeds by mixing a precursor like 4-fluoro-2-methylbenzaldehyde (B1304903) with pyrrolidine in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). researchgate.net A base, commonly potassium carbonate (K₂CO₃), is added to act as a scavenger for the hydrofluoric acid (HF) generated during the reaction. The electron-withdrawing effect of the para-aldehyde group activates the aromatic ring, making it susceptible to nucleophilic attack by the pyrrolidine. Heating the mixture, often to temperatures between 140°C and reflux, facilitates the displacement of the fluoride (B91410) ion. researchgate.netwalisongo.ac.id Fluorine is an excellent leaving group for SNAr reactions, often leading to higher yields and shorter reaction times compared to other halogens. walisongo.ac.id

Table 1: Hypothetical Reaction Parameters for Nucleophilic Aromatic Substitution

| Starting Material | Base | Solvent | Temperature (°C) | Potential Outcome |

| 4-Fluoro-2-methylbenzaldehyde | K₂CO₃ | DMSO | 140 | High Yield, Fast Reaction |

| 4-Chloro-2-methylbenzaldehyde (B56668) | K₂CO₃ | DMF | 160 | Moderate Yield, Slower Reaction |

| 4-Fluoro-2-methylbenzaldehyde | Et₃N | Acetonitrile | 80 | Lower Yield, Slower Reaction |

Multi-Step Synthesis Pathways Involving Functional Group Transformations

Multi-step synthesis provides an alternative when suitable halogenated precursors are unavailable or when a different strategic approach is desired. vapourtec.comlibretexts.org These pathways involve a sequence of reactions that build the molecule through various functional group interconversions. trine.edu

One potential multi-step route could begin with 2-methyl-4-nitrotoluene. The synthesis would proceed as follows:

Nucleophilic Aromatic Substitution: The nitro group activates the ring, allowing for the substitution of a leaving group (if present) or direct amination under specific conditions with pyrrolidine.

Oxidation: The methyl group of the resulting 1-(3-methyl-4-nitrophenyl)pyrrolidine (B1396541) is then oxidized to a formyl group. This can be achieved using various oxidizing agents, such as chromium trioxide or manganese dioxide.

Reduction: Finally, the nitro group is reduced to an amine, although for the target compound this step would be omitted, and the nitro-analogue would be the intermediate. A more logical sequence would involve amination of a pre-functionalized benzaldehyde (B42025) precursor.

A more viable multi-step pathway could start from a Weinreb amide, such as 4-bromo-N-methoxy-N,2-dimethylbenzamide. acs.orgrug.nl This route would involve:

Catalyst-Mediated Amination: A Buchwald-Hartwig amination reaction could be used to couple pyrrolidine with the aryl bromide.

Reduction to Aldehyde: The resulting Weinreb amide can then be selectively reduced to the target aldehyde using a reducing agent like diisobutylaluminium hydride (DIBAL-H). acs.orgrug.nl

Catalyst-Mediated Amination and Formylation Strategies

Modern synthetic methods increasingly rely on transition-metal catalysis to achieve high efficiency and selectivity.

Catalyst-Mediated Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C–N bonds. This strategy could be applied by coupling 4-bromo-2-methylbenzaldehyde (B1282862) or 4-chloro-2-methylbenzaldehyde with pyrrolidine. The reaction requires a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., XPhos), and a base (e.g., NaOtBu). This method is highly versatile but can be more costly than traditional SNAr approaches.

Catalyst-Mediated Formylation: If starting from 1-(3-methylphenyl)pyrrolidine, a directed formylation could be employed. For instance, ortho-lithiation followed by quenching with a formylating agent like DMF can introduce the aldehyde group. Alternatively, transition-metal-catalyzed C–H activation/formylation reactions represent a cutting-edge, though often challenging, approach to installing the aldehyde group directly onto the aromatic ring. Another strategy involves the amine-catalyzed dehydrogenation of intermediates to form the final benzaldehyde product. nih.gov

Optimization of Synthetic Protocols for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing reaction time and waste. nih.gov

Reaction Condition Optimization (e.g., Temperature, Solvent, Reagent Ratio)

For any given synthetic route, systematic optimization of various parameters is key to achieving the desired outcome. rsc.org

Temperature: In the SNAr synthesis, temperature is a critical factor. While higher temperatures accelerate the reaction, they can also lead to the formation of byproducts. Finding the optimal temperature that provides a reasonable reaction rate without significant decomposition is essential. For instance, increasing the temperature from room temperature to 80°C can be the difference between no product and the formation of the desired compound. rsc.org

Solvent: The choice of solvent can dramatically influence reaction outcomes. In SNAr reactions, polar aprotic solvents like DMSO are effective because they solvate the cation of the base, leaving a more "naked" and reactive anion, while not solvating the nucleophile as strongly as protic solvents. Changing the solvent from dimethylacetamide to DMSO has been shown to reduce reaction times significantly. walisongo.ac.id

Reagent Ratio: The stoichiometry of the reactants can also be tuned. Using a slight excess of the nucleophile (pyrrolidine) can help drive the reaction to completion. The amount and strength of the base must also be carefully selected to ensure it effectively neutralizes the acid byproduct without causing unwanted side reactions.

Table 2: Example of Optimization Parameters for a Generic Synthesis

| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (min) | Yield (%) |

| 1 | Ethanol | None | 25 | 480 | 0 |

| 2 | Ethanol | None | 80 | 120 | Trace |

| 3 | Acetic Acid | None | 100 | 60 | 45 |

| 4 | Ionic Liquid | 5 | 80 | 10 | 93 |

(Data is illustrative, adapted from a similar synthesis optimization study) rsc.org

This systematic approach to optimization is fundamental to developing robust, efficient, and scalable synthetic protocols for this compound.

Purification Techniques and Strategies for Scalability

The purification of this compound and its analogs is a critical step to ensure the removal of impurities, unreacted starting materials, and byproducts. The choice of purification method is often dictated by the physical and chemical properties of the compound and the nature of the impurities.

Purification Techniques:

Commonly employed purification techniques for aromatic aldehydes and amines include:

Chromatography: Column chromatography is a versatile method for separating the target compound from a mixture. mdpi.com The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and eluent system is crucial for achieving good separation. For compounds like this compound, a solvent system of varying polarity, such as a mixture of hexanes and ethyl acetate, can be effective. researchgate.net Thin-layer chromatography (TLC) is typically used to monitor the progress of the reaction and to identify the appropriate solvent system for column chromatography.

Crystallization: Recrystallization is an effective technique for purifying solid compounds. researchgate.net This method relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Distillation: For liquid products, distillation, particularly vacuum distillation, can be employed to purify the compound based on differences in boiling points. reddit.com This is especially useful for removing non-volatile impurities.

Acid-Base Extraction: Given the presence of a basic pyrrolidine nitrogen, acid-base extraction can be a useful purification step. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to protonate the amine, transferring it to the aqueous phase. The aqueous phase can then be basified to regenerate the free amine, which can be extracted back into an organic solvent.

Strategies for Scalability:

Scaling up the synthesis of this compound from laboratory to industrial production requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

Process Optimization: Reaction conditions such as temperature, pressure, reaction time, and catalyst loading should be optimized to maximize yield and minimize byproduct formation.

Reagent Selection: On a large scale, the cost and availability of reagents are significant factors. Alternative, less expensive, and safer reagents and solvents should be considered.

Work-up and Purification: Extraction and filtration are generally more scalable than chromatography. Crystallization is often preferred for the final purification of solid products on a large scale due to its efficiency and cost-effectiveness. researchgate.net

Thermal Safety: Exothermic reactions need to be carefully controlled on a large scale to prevent thermal runaway. This can be achieved through controlled addition of reagents and efficient heat exchange.

| Technique | Principle | Applicability | Scalability Considerations |

| Column Chromatography | Differential adsorption of components on a stationary phase. mdpi.com | High-purity separation of complex mixtures. | Can be costly and time-consuming for large quantities. |

| Crystallization | Difference in solubility of the compound and impurities in a solvent. researchgate.net | Purification of solid compounds. | Generally scalable and cost-effective. |

| Distillation | Separation based on differences in boiling points. reddit.com | Purification of liquid compounds. | Scalable, especially under vacuum for high-boiling liquids. |

| Acid-Base Extraction | Separation based on the acidic or basic nature of the compound. | Useful for compounds with acidic or basic functional groups. | Highly scalable and cost-effective. |

Synthesis of Analogs and Related Pyrrolidinyl-Benzaldehyde Derivatives

The synthesis of analogs of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. Analogs can be created by modifying the substitution pattern on the benzaldehyde ring or by altering the structure of the pyrrolidine moiety.

A plausible synthetic approach to this compound and its analogs starts with a suitably substituted aminobenzaldehyde. For the parent compound, 4-amino-2-methylbenzaldehyde (B1269532) would be the key intermediate. The pyrrolidine ring can then be introduced via a nucleophilic substitution reaction.

General Synthetic Scheme:

A general route for the synthesis of 4-pyrrolidinyl-benzaldehyde derivatives involves the reaction of a 4-aminobenzaldehyde (B1209532) derivative with a 1,4-dihaloalkane, such as 1,4-dibromobutane, in the presence of a base.

Synthesis of Analogs by Varying the Benzaldehyde Moiety:

By starting with different 4-aminobenzaldehyde derivatives, a variety of analogs can be synthesized. For example, the position and nature of the substituent on the aromatic ring can be varied.

| Starting Material | Potential Analog |

| 4-Amino-3-methylbenzaldehyde | 3-Methyl-4-pyrrolidin-1-yl-benzaldehyde |

| 4-Amino-2-chlorobenzaldehyde | 2-Chloro-4-pyrrolidin-1-yl-benzaldehyde |

| 4-Amino-3-methoxybenzaldehyde | 3-Methoxy-4-pyrrolidin-1-yl-benzaldehyde |

Synthesis of Analogs by Varying the Pyrrolidine Moiety:

The structure of the cyclic amine can also be modified to create a different class of analogs. This can be achieved by using different dihaloalkanes or by employing other cyclic amines in the reaction.

| Reagent | Resulting Moiety | Potential Analog |

| 1,5-Dibromopentane | Piperidine | 2-Methyl-4-piperidin-1-yl-benzaldehyde |

| 1,3-Dibromopropane | Azetidine | 2-Methyl-4-azetidin-1-yl-benzaldehyde |

| Substituted 1,4-dibromobutanes | Substituted Pyrrolidines | e.g., 2-Methyl-4-(2-methylpyrrolidin-1-yl)-benzaldehyde |

The synthesis of various pyrrolidine-containing heterocyclic compounds is an active area of research, with methods such as iridium-catalyzed reductive azomethine ylide generation offering advanced routes to structurally complex pyrrolidines. nih.gov Such modern synthetic methodologies could potentially be adapted for the synthesis of novel analogs of this compound.

Spectroscopic and Structural Elucidation of 2 Methyl 4 Pyrrolidin 1 Yl Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-Methyl-4-pyrrolidin-1-yl-benzaldehyde is expected to exhibit distinct signals corresponding to the aldehyde proton, the aromatic protons, the methyl protons, and the protons of the pyrrolidine (B122466) ring.

Aldehyde Proton (-CHO): A singlet is anticipated in the downfield region, typically between δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.

Aromatic Protons: The benzene (B151609) ring is trisubstituted, which would lead to a complex splitting pattern. We would expect to see three distinct signals in the aromatic region (δ 6.0-8.0 ppm). The proton ortho to the aldehyde group is expected to be the most downfield of the aromatic signals.

Methyl Protons (-CH₃): A singlet corresponding to the three protons of the methyl group attached to the aromatic ring would likely appear in the upfield region, around δ 2.2-2.6 ppm.

Pyrrolidine Protons: The pyrrolidine ring contains two sets of chemically non-equivalent methylene (B1212753) protons. The protons on the carbons adjacent to the nitrogen atom (N-CH₂) are expected to appear as a triplet around δ 3.2-3.6 ppm. The protons on the other two carbons (CH₂) would likely be observed as a multiplet around δ 1.9-2.2 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde-H | 9.5 - 10.5 | Singlet |

| Aromatic-H | 6.0 - 8.0 | Multiplets |

| Pyrrolidine N-CH₂ | 3.2 - 3.6 | Triplet |

| Methyl-H | 2.2 - 2.6 | Singlet |

| Pyrrolidine CH₂ | 1.9 - 2.2 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on the number of unique carbon atoms in the molecule.

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is expected to have a characteristic signal in the highly deshielded region of the spectrum, typically between δ 190-200 ppm.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the pyrrolidine group (C-N) and the carbon bearing the aldehyde group (C-CHO) would be significantly affected by these substituents. The remaining four aromatic carbons would appear in the typical range of δ 110-155 ppm.

Methyl Carbon (-CH₃): An upfield signal, generally between δ 15-25 ppm, is expected for the methyl carbon.

Pyrrolidine Carbons: Two signals are anticipated for the pyrrolidine ring carbons. The carbons bonded to the nitrogen (N-CH₂) would appear around δ 45-55 ppm, while the other two carbons (CH₂) would be found further upfield, typically between δ 20-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 190 - 200 |

| Aromatic C-N | ~150 |

| Aromatic C-CHO | ~135 |

| Aromatic C-H & C-C | 110 - 140 |

| Pyrrolidine N-CH₂ | 45 - 55 |

| Pyrrolidine CH₂ | 20 - 30 |

| Methyl-C | 15 - 25 |

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be crucial for confirming the elemental composition of this compound. The expected exact mass for the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be calculated based on its molecular formula, C₁₂H₁₅NO. A key fragmentation would likely involve the loss of the formyl radical (•CHO) or cleavage of the pyrrolidine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1710 cm⁻¹ characteristic of the aldehyde carbonyl group conjugated with the aromatic ring.

C-H Stretch (Aldehyde): Two weak bands are typically observed for the aldehyde C-H stretch, one near 2820 cm⁻¹ and another near 2720 cm⁻¹.

Aromatic C=C Stretch: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

C-N Stretch: An absorption band for the aromatic amine C-N bond should appear in the 1250-1360 cm⁻¹ range.

C-H Stretch (Aliphatic): Absorptions corresponding to the C-H stretching of the methyl and pyrrolidine groups are expected just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity |

| Aldehyde C=O Stretch | 1680 - 1710 | Strong |

| Aldehyde C-H Stretch | ~2820 and ~2720 | Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| Aromatic C-N Stretch | 1250 - 1360 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis spectrum is influenced by the conjugated π-system of the molecule. The presence of the benzaldehyde (B42025) system, substituted with an electron-donating pyrrolidine group and a methyl group, is expected to show characteristic electronic transitions.

π → π* Transitions: Intense absorption bands are expected, likely above 250 nm, corresponding to π → π* transitions within the substituted aromatic ring and carbonyl group. The auxochromic effect of the pyrrolidinyl group should cause a bathochromic (red) shift compared to unsubstituted benzaldehyde.

n → π* Transition: A weaker absorption band at a longer wavelength, typically above 300 nm, is anticipated for the n → π* transition of the carbonyl group's non-bonding electrons.

X-ray Crystallography for Solid-State Structure Determination

Detailed experimental data from X-ray crystallography studies on this compound are not currently published. Such an analysis would be crucial for determining the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsion angles.

Single Crystal X-ray Diffraction (SC-XRD) Studies

Specific data from SC-XRD analysis, such as the crystal system, space group, and unit cell dimensions for this compound, have not been reported. This experimental technique is the gold standard for unequivocally determining the molecular structure of a crystalline solid.

Analysis of Crystal Packing and Intermolecular Interactions

Without crystallographic data, a detailed analysis of the crystal packing and the nature of intermolecular interactions (such as hydrogen bonds, van der Waals forces, or π-π stacking) that stabilize the crystal lattice of this compound cannot be performed.

Hirshfeld Surface Analysis and Enrichment Ratio Studies

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. However, this analysis is contingent on the availability of crystallographic information files (CIFs) from X-ray diffraction experiments. As no such data has been published for this compound, a Hirshfeld surface analysis and the calculation of enrichment ratios to understand the propensity of certain intermolecular contacts have not been conducted.

Computational and Theoretical Investigations on 2 Methyl 4 Pyrrolidin 1 Yl Benzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is used to determine the electronic structure of molecules, providing information on electron distribution and energy levels. For 2-Methyl-4-pyrrolidin-1-yl-benzaldehyde, DFT calculations would be instrumental in elucidating its fundamental chemical characteristics.

Before any properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms, or the equilibrium geometry, must be determined. Geometry optimization is a computational process that finds the coordinates of the atoms corresponding to the minimum energy on the potential energy surface.

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org For this compound, key rotations would be around the C-N bond connecting the pyrrolidine (B122466) ring to the benzene (B151609) ring and the C-C bond connecting the aldehyde group to the benzene ring. The pyrrolidine ring itself has puckered conformations (envelope and twist) that would also be investigated. DFT calculations would identify the most stable conformer by comparing the relative energies of all possible arrangements. The planarity of the system is a key factor; a more planar structure would suggest greater π-conjugation between the donor and acceptor groups, which influences the electronic properties.

Illustrative Table of Conformational Energies: This table is a hypothetical representation of what a conformational analysis might yield.

| Conformer | Dihedral Angle (N-C-C-C) | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A (Global Minimum) | 10° | 0° | 0.00 |

| B | 90° | 0° | 2.5 |

| C | 10° | 180° | 1.8 |

| D | 90° | 180° | 4.2 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. scielo.org.mx

For this compound, the electron-rich pyrrolidinyl group and the benzene ring are expected to contribute significantly to the HOMO, which would be localized on this part of the molecule. Conversely, the electron-withdrawing aldehyde group would cause the LUMO to be primarily localized on the benzaldehyde (B42025) portion of the molecule. uclm.es This spatial separation of HOMO and LUMO is characteristic of a donor-acceptor molecule and is indicative of intramolecular charge transfer (ICT) upon electronic excitation. arxiv.org A small HOMO-LUMO gap would suggest that the molecule is more reactive and can be excited by lower energy light (i.e., longer wavelengths). rsc.org

Illustrative FMO Data Table: This table presents hypothetical data for the frontier orbitals.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.8 | π-orbital localized on the pyrrolidinyl-benzene moiety |

| LUMO | -1.9 | π*-orbital localized on the benzaldehyde moiety |

| HOMO-LUMO Gap | 3.9 | Indicates potential for intramolecular charge transfer |

DFT calculations can predict various spectroscopic properties. Time-dependent DFT (TD-DFT) is used to simulate UV-visible absorption spectra by calculating the energies of electronic transitions. mdpi.com For this molecule, the transition from the HOMO to the LUMO would likely be the most significant, corresponding to the ICT band at the longest wavelength. scielo.org.mx

Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can also be calculated. These theoretical spectra are valuable for interpreting experimental data and confirming the molecular structure. Key vibrational modes would include the C=O stretch of the aldehyde, C-N stretching of the pyrrolidine, and various aromatic C-H and C=C vibrations.

Mechanistic Insights through Computational Modeling

Computational modeling can be used to explore potential reaction mechanisms involving this compound. For example, in reactions where the aldehyde group acts as an electrophile, DFT can be used to model the reaction pathway, including transition states and intermediates. nih.govcanterbury.ac.uk By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined. This is particularly useful for understanding its role in multi-step organic syntheses.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. rsc.org It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map is color-coded to show different regions of electrostatic potential. mdpi.com

Red regions indicate negative potential, corresponding to areas with high electron density. These are sites prone to electrophilic attack. For this compound, the most negative region would be around the oxygen atom of the aldehyde group. researchgate.net

Blue regions indicate positive potential, corresponding to electron-deficient areas. These are sites susceptible to nucleophilic attack. The hydrogen atoms, particularly the aldehyde hydrogen, would show positive potential.

Green regions represent neutral potential.

The MEP map would visually confirm the electronic effects of the substituent groups, with the pyrrolidinyl group increasing the electron density on the aromatic ring (making it more red/yellow) and the aldehyde group withdrawing electron density.

Analysis of Non-Covalent Interactions and Intramolecular Hydrogen Bonding

Non-covalent interactions (NCIs) are crucial for understanding molecular conformation and how molecules interact with each other in condensed phases. nih.govmdpi.comrsc.org While this compound does not have a classic hydrogen bond donor, weak intramolecular C-H···O interactions between the aldehyde oxygen and nearby hydrogen atoms (from the methyl group or the pyrrolidine ring) could exist. These interactions, although weak, can influence the preferred conformation of the molecule. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and characterize these subtle interactions. researchgate.net

Exploration of Tautomeric Forms and Isomer Stability

A comprehensive search of scientific literature and chemical databases did not yield any specific computational studies on the tautomeric forms or isomer stability of this compound. Tautomerism, the migration of a hydrogen atom or proton accompanied by a switch of a single bond and adjacent double bond, could be possible in this molecule, for instance, involving the aldehyde group to form a vinyl alcohol (enol) tautomer. Similarly, a detailed analysis of rotational isomers (conformers) and their relative stabilities, which would involve calculating the potential energy surface as a function of dihedral angles, has not been reported.

Therefore, there is no available data to present in a table regarding the relative energies, Gibbs free energies, or population percentages of different tautomers or isomers of this compound in various solvents or in the gas phase. Such studies would typically employ quantum chemical methods like Density Functional Theory (DFT) to determine the most stable forms of the molecule.

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability. Molecules with significant NLO properties often possess a donor-pi-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer. This compound has a potential D-π-A framework, with the pyrrolidinyl group acting as an electron donor and the benzaldehyde group as an electron acceptor, connected by the phenyl ring's π-system.

Despite this structural feature that suggests potential NLO activity, a dedicated computational investigation into the nonlinear optical properties of this compound has not been found in the surveyed literature. Consequently, there are no reported values for its first-order hyperpolarizability (β) or second-order hyperpolarizability (γ), which are key indicators of a molecule's NLO response.

A computational study in this area would typically involve calculating these properties using methods like Time-Dependent Density Functional Theory (TD-DFT). The results would quantify the molecule's potential for applications such as second-harmonic generation (SHG).

As no specific data is available from computational studies on this compound, a data table for its NLO properties cannot be generated at this time.

Reactivity and Reaction Mechanisms of 2 Methyl 4 Pyrrolidin 1 Yl Benzaldehyde

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS)

The benzene (B151609) ring of 2-Methyl-4-pyrrolidin-1-yl-benzaldehyde is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of the strongly electron-donating pyrrolidine (B122466) group and the moderately activating methyl group. The pyrrolidine group, a tertiary amine, donates electron density to the ring through resonance, stabilizing the arenium ion intermediate formed during electrophilic attack. This effect is most pronounced at the ortho and para positions relative to the pyrrolidine group.

The methyl group also contributes to the activation of the ring via an inductive effect and hyperconjugation. The aldehyde group, on the other hand, is a deactivating group and a meta-director. However, the combined activating effects of the pyrrolidine and methyl groups are expected to dominate, making the ring significantly more reactive than benzene itself.

The positions for electrophilic attack are directed by these substituents. The pyrrolidine at position 4 directs electrophiles to its ortho positions (positions 3 and 5). The methyl group at position 2 directs to its ortho (position 3) and para (position 5) positions. The aldehyde at position 1 directs to its meta positions (positions 3 and 5). Therefore, positions 3 and 5 are highly activated and the most likely sites for electrophilic substitution.

| Substituent | Position | Electronic Effect | Directing Influence |

| Pyrrolidine | 4 | Strongly Activating (Resonance) | Ortho, Para (positions 3 & 5) |

| Methyl | 2 | Activating (Inductive & Hyperconjugation) | Ortho, Para (positions 3 & 5) |

| Aldehyde | 1 | Deactivating (Resonance & Inductive) | Meta (positions 3 & 5) |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is generally disfavored. SNAr reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged Meisenheimer complex intermediate wikipedia.orgmasterorganicchemistry.com. The pyrrolidine and methyl groups are electron-donating, which destabilizes this intermediate and makes the ring less susceptible to nucleophilic attack quora.com.

For SNAr to occur, a good leaving group, such as a halide, would need to be present on the ring, and even then, the reaction would be sluggish due to the electron-rich nature of the aromatic system.

Carbonyl Group Reactivity (e.g., Condensation, Addition, Reduction Reactions)

The aldehyde functional group in this compound is a key site of reactivity, readily undergoing a variety of transformations typical of aldehydes.

Condensation Reactions

The carbonyl group can participate in condensation reactions with various nucleophiles. A notable example is the aldol condensation and related reactions, where an enolate or enol attacks the aldehyde. Due to the presence of the electron-donating pyrrolidine and methyl groups, the carbonyl carbon is less electrophilic compared to benzaldehyde (B42025) itself. However, it is still sufficiently reactive to undergo these transformations. For instance, it can react with ketones, other aldehydes, or compounds with active methylene (B1212753) groups in the presence of an acid or base catalyst to form α,β-unsaturated carbonyl compounds youtube.comyoutube.com. Other condensation reactions include the Knoevenagel and Henry reactions researchgate.netnih.gov.

Addition Reactions

The aldehyde group is susceptible to nucleophilic addition reactions. Organometallic reagents like Grignard reagents and organolithium compounds will add to the carbonyl carbon to form secondary alcohols after an acidic workup. Other nucleophiles such as cyanide (forming cyanohydrins), bisulfite, and water can also add to the carbonyl group. The electron-donating substituents on the ring may slightly reduce the rate of these additions compared to unsubstituted benzaldehyde by making the carbonyl carbon less electrophilic echemi.comstackexchange.com.

Reduction Reactions

The aldehyde can be readily reduced to the corresponding primary alcohol, 2-Methyl-4-pyrrolidin-1-yl-benzyl alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed for this reduction. The choice of reducing agent can allow for chemoselectivity, for example, NaBH₄ will typically not reduce other functional groups that might be present in more complex derivatives.

| Reaction Type | Reagents/Conditions | Product Type |

| Condensation (Aldol) | Ketone/Aldehyde, Acid/Base | α,β-Unsaturated Carbonyl |

| Condensation (Knoevenagel) | Active Methylene Compound, Base | α,β-Unsaturated Product |

| Condensation (Henry) | Nitroalkane, Base | β-Nitro Alcohol |

| Nucleophilic Addition | Grignard Reagent, then H₃O⁺ | Secondary Alcohol |

| Nucleophilic Addition | NaCN, H⁺ | Cyanohydrin |

| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol |

| Reduction | H₂, Pd/C | Primary Alcohol |

Role of the Pyrrolidine Moiety in Directing Reactivity and Electronic Effects

Activation of the Aromatic Ring: The strong electron-donating nature of the pyrrolidine group significantly activates the benzene ring towards electrophilic attack, as discussed in section 5.1.

Directing Effects: It directs incoming electrophiles to the ortho and para positions relative to its point of attachment. In this molecule, this corresponds to positions 3 and 5.

Increased Nucleophilicity of the Aldehyde Oxygen: The electron-donating effect of the pyrrolidine group increases the electron density on the carbonyl oxygen, making it more basic and a better hydrogen bond acceptor. This can influence the mechanism of acid-catalyzed reactions at the carbonyl group.

Reduced Electrophilicity of the Aldehyde Carbon: Conversely, the electron donation from the pyrrolidine group slightly reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and potentially slowing down nucleophilic addition reactions compared to benzaldehydes with electron-withdrawing groups quora.com.

Intermolecular and Intramolecular Interactions Influencing Reactivity

Intermolecular Interactions

The presence of the polar aldehyde group and the nitrogen atom in the pyrrolidine ring allows for various intermolecular interactions. The carbonyl oxygen can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-π stacking interactions. These interactions can influence the molecule's physical properties and its behavior in solution and in the solid state. In a reaction medium, the solvent can form hydrogen bonds with the carbonyl oxygen, which can affect the reactivity of the aldehyde group.

Intramolecular Interactions

An important potential intramolecular interaction in this compound is a weak hydrogen bond or electrostatic interaction between the ortho-methyl group and the aldehyde group. While not a classical strong hydrogen bond, the proximity of the methyl hydrogens to the carbonyl oxygen can influence the conformation of the aldehyde group relative to the ring ias.ac.in. This conformational preference can, in turn, affect the steric accessibility of the carbonyl carbon to incoming nucleophiles. The presence of an ortho substituent can also lead to steric hindrance, which may influence the rate and stereochemical outcome of reactions at the carbonyl group researchgate.netresearchgate.net. Studies on related ortho-substituted benzaldehydes have shown that such interactions can impact their dipole moments and conformational preferences ias.ac.in.

Stereochemical Considerations in Reactions Involving Related Benzaldehyde Derivatives

While this compound itself is achiral, reactions at the carbonyl group can lead to the formation of a new stereocenter. For example, the addition of a Grignard reagent will produce a racemic mixture of the corresponding secondary alcohol unless a chiral catalyst or auxiliary is employed.

In the context of related chiral benzaldehyde derivatives, the stereochemical outcome of nucleophilic additions to the carbonyl group is a significant area of study. The stereoselectivity of such reactions can be influenced by several factors:

Chiral Auxiliaries: Attaching a chiral auxiliary to the molecule can direct the approach of a nucleophile to one face of the carbonyl group, leading to a diastereoselective reaction.

Chiral Catalysts: The use of chiral catalysts, such as chiral Lewis acids or organocatalysts, can create a chiral environment around the aldehyde, favoring the formation of one enantiomer of the product mdpi.com.

Substrate Control: In more complex derivatives with existing stereocenters, the stereochemistry of the product can be dictated by the steric and electronic properties of the substrate itself, a phenomenon known as substrate-controlled stereoselection acs.org.

The field of asymmetric synthesis has developed numerous methods to achieve high levels of stereocontrol in reactions of aldehydes, which would be applicable to derivatives of this compound if a chiral element were introduced into the molecule or the reaction conditions ethz.ch.

Applications of 2 Methyl 4 Pyrrolidin 1 Yl Benzaldehyde As a Research Intermediate and Scaffold

Precursor in Organic Synthesis of Complex Molecules

In the realm of organic synthesis, 2-Methyl-4-pyrrolidin-1-yl-benzaldehyde and its close analogs serve as crucial starting materials for the construction of intricate molecular frameworks. The aldehyde functional group is a versatile handle for a multitude of chemical transformations, including but not limited to, reductive aminations, Wittig reactions, and condensations, which are fundamental steps in the assembly of complex natural products and novel bioactive compounds. nih.govmdpi.com The pyrrolidine (B122466) moiety, a five-membered nitrogen-containing heterocycle, is a prevalent structural motif in a vast number of biologically active alkaloids and pharmaceuticals. nih.govnih.gov Its incorporation into a molecule can significantly influence properties such as solubility, basicity, and the ability to form hydrogen bonds, which are critical for biological interactions. researchgate.netresearchgate.net

Scaffold for Medicinal Chemistry Research

The concept of a molecular scaffold is central to modern medicinal chemistry, referring to a core structure upon which various functional groups can be appended to create a library of compounds with diverse biological activities. The pyrrolidine ring, in particular, is considered a "privileged scaffold" due to its frequent appearance in approved drugs and biologically active compounds. nih.gov The non-planar, three-dimensional nature of the pyrrolidine ring allows for a better exploration of the pharmacophore space compared to flat aromatic rings. nih.gov

The this compound structure combines the benefits of the pyrrolidine scaffold with the reactive potential of the benzaldehyde (B42025) group. This allows medicinal chemists to systematically modify the molecule to optimize its interaction with biological targets. The pyrrolidine moiety can be functionalized to enhance binding affinity and selectivity, while the benzaldehyde can be used to link the scaffold to other pharmacophoric elements. nih.govresearchgate.net

The this compound scaffold is particularly relevant in the development of enzyme inhibitors, which are a cornerstone of modern therapeutics. By serving as a template, this compound allows for the design and synthesis of molecules that can selectively bind to the active sites of enzymes, thereby modulating their activity.

Kinase Inhibitors: Dysregulation of protein kinases is a hallmark of many diseases, including cancer. acs.orged.ac.uk Consequently, kinase inhibitors are a major class of anticancer drugs. nih.gov The pyrrolidine scaffold is found in several kinase inhibitors, where it often contributes to the molecule's binding to the ATP-binding site of the kinase. nih.gov The design of novel kinase inhibitors frequently involves the use of heterocyclic scaffolds like pyrrolidine to achieve high potency and selectivity. ed.ac.uk

Aldehyde Dehydrogenase (ALDH) Inhibitors: The aldehyde dehydrogenase superfamily of enzymes plays a crucial role in cellular detoxification by metabolizing aldehydes. nih.govmdpi.com Certain ALDH isoforms are overexpressed in cancer stem cells and are associated with poor prognosis, making them attractive therapeutic targets. nih.govmdpi.com Benzaldehyde derivatives with dialkylamino substitutions have been identified as a class of reversible inhibitors of ALDH. nih.gov For example, benzyloxybenzaldehyde has been explored as a promising scaffold for the development of selective ALDH1A3 inhibitors. mdpi.com Given its structure, this compound is a prime candidate for the development of novel ALDH inhibitors.

Dihydrofolate Reductase (DHFR) Inhibitors: Dihydrofolate reductase is a critical enzyme in the synthesis of DNA, RNA, and certain amino acids. wikipedia.orgnih.gov Inhibition of DHFR is a well-established strategy for cancer chemotherapy and antimicrobial therapy. wikipedia.orgnih.govnih.gov The pyrrolidine moiety has been incorporated into DHFR inhibitors to enhance their biological activity. researchgate.net Thiosemicarbazones derived from piperidine-based benzaldehydes have shown potential as DHFR inhibitors, suggesting that similar derivatives of this compound could also exhibit inhibitory activity against this enzyme. nih.gov

Table 1: Examples of Enzyme Classes Targeted by Pyrrolidine-Containing Scaffolds

| Enzyme Class | Therapeutic Area | Role of Pyrrolidine Scaffold |

|---|---|---|

| Kinases | Cancer | Forms key interactions in the ATP-binding site. |

| Aldehyde Dehydrogenase | Cancer | Contributes to binding and selectivity. |

| Dihydrofolate Reductase | Cancer, Infectious Diseases | Enhances inhibitory activity. |

Small molecule probes are essential tools for studying biological processes in living systems. mdpi.com These probes are often fluorescently labeled to allow for visualization and tracking of their interactions with cellular components. The benzaldehyde functional group is useful in the synthesis of such probes. For instance, 4-(1H-phenanthro[9,10-d]-imidazol-2-yl)-benzaldehyde has been investigated as a fluorescent dye for imaging in cell biology. nih.gov The aldehyde can be used to conjugate the probe to other molecules, such as proteins, for targeted labeling. nih.gov The pyrrolidine moiety in this compound could be modified to fine-tune the probe's solubility and cellular uptake.

Utility in Material Science Research (e.g., Polymers, Nanomaterials)

While the primary application of this compound is in the life sciences, the chemical functionalities present in the molecule could potentially be exploited in material science. The benzaldehyde group can participate in polymerization reactions, and aromatic compounds are often used as monomers in the synthesis of various polymers. mdpi.comdocumentsdelivered.com However, a review of the current scientific literature does not provide specific examples of this compound being used in the synthesis of polymers or nanomaterials. The potential application in this field remains an area for future exploration.

Role in Proteomics Research

Table 2: Summary of Applications and Research Areas

| Section | Application/Role | Status of Research |

|---|---|---|

| 6.1 | Precursor in Organic Synthesis | Well-established for analogous compounds. |

| 6.2 | Scaffold for Medicinal Chemistry | Widely recognized for the pyrrolidine motif. |

| 6.2.1 | Enzyme Inhibitor Development | Active area of research for related scaffolds. |

| 6.2.2 | Small Molecule Probe Design | Potential application based on chemical structure. |

| 6.3 | Material Science | No specific applications documented. |

| 6.4 | Proteomics Research | No specific applications documented. |

Q & A

Basic: What are the established synthetic protocols for 2-Methyl-4-pyrrolidin-1-yl-benzaldehyde, and how can reaction efficiency be monitored?

Answer:

A common method involves nucleophilic aromatic substitution using 2-fluorobenzaldehyde derivatives and pyrrolidine in dimethylformamide (DMF) at 150°C for 20 hours, as detailed in a 2016 synthesis protocol . Reaction efficiency is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane solvent systems. Post-reaction workup includes extraction with ethyl acetate, washing with ammonium chloride to remove residual amines, and drying over MgSO₄. Yield optimization (93% reported) relies on stoichiometric control of potassium carbonate as a base .

Advanced: How can reaction conditions be modified to mitigate side reactions during the synthesis of this compound?

Answer:

Side reactions such as over-alkylation or solvent degradation can occur under prolonged heating. Strategies include:

- Solvent Selection: Replace DMF with higher-boiling-point solvents like NMP (N-methyl-2-pyrrolidone) to reduce thermal decomposition .

- Catalyst Optimization: Use milder bases (e.g., Cs₂CO₃) instead of K₂CO₃ to minimize base-induced side reactions .

- Reaction Time Reduction: Employ microwave-assisted synthesis to shorten reaction duration from 20 hours to <5 hours, as demonstrated in related benzaldehyde derivatives .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H NMR: Key peaks include δ 10.01 ppm (aldehyde proton) and δ 3.33–3.30 ppm (pyrrolidine methylene groups). Discrepancies in peak splitting (e.g., aromatic protons at δ 7.61 ppm) indicate regiochemical purity .

- Elemental Analysis: Nitrogen content (7.5% observed vs. 7.99% theoretical) confirms stoichiometric integrity .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular ion [M+H]⁺ at m/z 190.1232 (calculated for C₁₂H₁₅NO).

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Answer:

Discrepancies often arise from solvent polarity and temperature variations. Methodological steps include:

- Standardized Solubility Tests: Use USP/PhEur protocols with controlled temperatures (e.g., 25°C) and solvents (water, ethanol, DMSO) .

- HPLC-PDA Analysis: Quantify impurities (e.g., residual amines) that may alter solubility profiles .

- Reference Cross-Check: Compare data with structurally similar compounds like 4-hydroxybenzaldehyde (water solubility: 8.45 mg/mL at 25°C) to infer trends .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats.

- First Aid: For skin contact, wash immediately with soap/water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Toxicity Data: While specific toxicological studies are limited, related aldehydes (e.g., 4-(bromomethyl)benzaldehyde) require ventilation and spill containment measures .

Advanced: What strategies are effective in analyzing byproducts from the synthesis of this compound?

Answer:

- LC-MS/MS: Identify byproducts like dialkylated amines or oxidized intermediates.

- Isolation via Column Chromatography: Use silica gel with gradient elution (hexane → ethyl acetate) to separate non-polar impurities .

- Kinetic Studies: Monitor reaction progress at intervals (e.g., every 2 hours) to pinpoint byproduct formation stages .

Basic: How can researchers validate the purity of this compound batches?

Answer:

- HPLC: Use a C18 column with UV detection at 254 nm; purity ≥95% is acceptable for most studies .

- Melting Point Analysis: Compare observed values (e.g., 239–241°C for related compounds) against literature data .

- Karl Fischer Titration: Determine water content (<0.1% recommended for hygroscopic aldehydes) .

Advanced: How does the electronic effect of the pyrrolidine substituent influence the reactivity of this compound in subsequent reactions?

Answer:

The pyrrolidine group acts as an electron-donating substituent, activating the benzaldehyde ring toward electrophilic substitution. Computational studies (e.g., DFT) can predict sites for further functionalization:

- NMR Chemical Shift Analysis: Downfield shifts in aromatic protons indicate increased electron density at the para position .

- Reactivity with Grignard Reagents: Enhanced nucleophilic attack at the aldehyde group due to resonance stabilization from the pyrrolidine nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.